molecular formula C48H80O40 B587069 6-Gpcmh CAS No. 149496-53-7

6-Gpcmh

Cat. No.: B587069
CAS No.: 149496-53-7
M. Wt: 1297.128
InChI Key: XXFANTYPKDIONG-VJXVTFIGSA-N
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Description

6-Gpcmh is a complex carbohydrate derivative, specifically a cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds This particular compound is formed by the attachment of a galactopyranosyl group to the 6th position of cyclomaltoheptaose, which is a seven-membered cyclodextrin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Gpcmh typically involves the enzymatic or chemical modification of cyclomaltoheptaose. One common method is the enzymatic glycosylation using galactosyltransferase, which transfers a galactopyranosyl group to the 6th position of cyclomaltoheptaose. The reaction conditions often include an aqueous buffer solution, optimal pH, and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where cyclomaltoheptaose is reacted with galactose donors in the presence of galactosyltransferase. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Gpcmh can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the galactopyranosyl group or the cyclodextrin ring.

    Substitution: Substitution reactions can replace specific hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution can introduce various functional groups to the cyclodextrin ring or the galactopyranosyl moiety.

Scientific Research Applications

6-Gpcmh has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.

    Biology: Acts as a molecular carrier for drug delivery, enhancing the solubility and stability of hydrophobic drugs.

    Medicine: Investigated for its potential in targeted drug delivery systems and as a stabilizer for therapeutic proteins.

    Industry: Utilized in the food and cosmetic industries for its ability to form inclusion complexes with various molecules, improving the stability and solubility of active ingredients.

Mechanism of Action

The mechanism of action of 6-Gpcmh involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The galactopyranosyl group may also interact with specific biological targets, facilitating targeted delivery and release of the encapsulated molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclomaltoheptaose: The parent compound without the galactopyranosyl group.

    6-O-(Glucopyranosyl)cyclomaltoheptaose: Similar structure with a glucopyranosyl group instead of galactopyranosyl.

    6-O-(Mannopyranosyl)cyclomaltoheptaose: Contains a mannopyranosyl group.

Uniqueness

6-Gpcmh is unique due to the presence of the galactopyranosyl group, which imparts specific properties such as enhanced solubility and targeted interactions with biological molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding.

Properties

CAS No.

149496-53-7

Molecular Formula

C48H80O40

Molecular Weight

1297.128

InChI

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

XXFANTYPKDIONG-VJXVTFIGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O

Synonyms

6-O-(galactopyranosyl)cyclomaltoheptaose

Origin of Product

United States

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